Benzyl ethyl malonate
Overview
Description
Benzyl ethyl malonate is a technical grade compound with an assay of 85% . It is used as a pharmaceutical intermediate . The compound has a linear formula of C6H5CH2OCOCH2COOCH2CH3 .
Synthesis Analysis
The synthesis of Benzyl ethyl malonate and similar half-esters often involves the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions for large-scale reactions have been examined, including the type of base, equivalent, co-solvents, and the reaction time .
Molecular Structure Analysis
The molecular formula of Benzyl ethyl malonate is C12H14O4 . It has an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da .
Chemical Reactions Analysis
Benzyl ethyl malonate is often used in organic synthesis, particularly in the synthesis of half-esters . The compound can undergo selective monohydroly
Scientific Research Applications
Complex and Salt Formation with Metal Ions
Benzyl ethyl malonate plays a role in the formation of complexes and salts with various metal ions. A study by Farago and Amirhaeri (1984) focused on complexes and salts of malonic, ethylmalonic, and benzyl malonic acids with metal ions like Al(III), Co(III), Fe(III), Cr(III), Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). They found that stronger metal-oxygen bonding is produced with ethylmalonic acid compared to other acids, indicating a potential application in the field of inorganic chemistry and material science (Farago & Amirhaeri, 1984).
Organic Synthesis and Chemical Reactions
Benzyl ethyl malonate is also significant in organic synthesis. For instance, Sato, Sasaki, and Nakamura (1966) found that the malonic acid synthesis, usually requiring strong bases, can occur with weak bases like sodium bicarbonate in polar organic solvents. This indicates its utility in organic solvent reactions, particularly in the presence of compounds like benzyl chloride (Sato, Sasaki, & Nakamura, 1966). Similarly, Xie, Cai, and Ma (2005) demonstrated the use of benzyl ethyl malonate in arylation reactions catalyzed by CuI/L-proline, showing its applicability in the synthesis of dicarbonyl compounds (Xie, Cai, & Ma, 2005).
Catalyst in Chemical Reactions
Kiyani and Tazari (2017) utilized sodium malonate as a catalyst in the synthesis of medicinally relevant compounds like dihydropyrano[3,2-c]chromenes and amino-benzochromenes. This study highlights the potential of benzyl ethyl malonate derivatives in catalysis, particularly in green chemistry and the development of eco-friendly synthetic protocols (Kiyani & Tazari, 2017).
Enzymatic Synthesis of Polyesters
In the field of polymer science, Tomke et al. (2017) conducted research on the enzymatic synthesis of polyesters using compounds like poly (ethylene malonate). They explored the impact of ultrasound and PET polymeric beads in improving the synthesis process, suggesting an application in the production of polyesters and the exploration of sustainable manufacturing techniques (Tomke et al., 2017).
properties
IUPAC Name |
3-O-benzyl 1-O-ethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOCUSLPSCMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340170 | |
Record name | Benzyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ethyl malonate | |
CAS RN |
42998-51-6 | |
Record name | Benzyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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